2-Bromo-3'-hydroxyacetophenone

Organic Synthesis Demethylation Process Chemistry

2-Bromo-3'-hydroxyacetophenone (CAS 2491-37-4) is the meta‑hydroxy regioisomer of α‑bromoacetophenone. Unlike the 4'‑hydroxy variant (a PTP inhibitor), this isomer is a selective IDO1 inhibitor (IC50 as low as 3 nM), directly relevant to cancer immunotherapy and neuroinflammation research. The 3'‑OH group also provides a unique attachment point for PROTAC linker chemistry and heterocycle library synthesis. Procuring the correct isomer is essential for experimental reproducibility. Confirm identity by HPLC or melting point (70–74 °C). Ideal for SAR campaigns, ABPP probe design, and reference standard development.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 2491-37-4
Cat. No. B133987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3'-hydroxyacetophenone
CAS2491-37-4
Synonyms2-Bromo-1-(3-hydroxyphenyl)ethanone;  3-Hydroxyphenacyl bromide;  m-Bromoacetylphenol; 
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(=O)CBr
InChIInChI=1S/C8H7BrO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,10H,5H2
InChIKeyIEPSGFQQGKPTPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3'-hydroxyacetophenone (CAS 2491-37-4) Procurement Guide: Molecular Profile and Key Properties


2-Bromo-3'-hydroxyacetophenone (CAS 2491-37-4) is a meta-substituted α-bromoacetophenone derivative with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol . This compound presents as a white to off-white or slightly yellow crystalline powder with a melting point range of 70-74 °C . The molecule features a reactive α-bromoketone group and a phenolic hydroxyl group at the 3'-position of the aromatic ring [1], establishing its role as a versatile electrophilic building block and alkylating agent in organic synthesis. While often referenced as an intermediate for pharmaceuticals and bioactive molecule construction , its precise differentiation from other bromo-hydroxyacetophenone isomers (e.g., 2'-hydroxy, 4'-hydroxy) is critical for procurement specificity and experimental reproducibility.

Why 2-Bromo-3'-hydroxyacetophenone Cannot Be Replaced by Other Bromoacetophenone Isomers: A Procurement Risk Analysis


Generic substitution among bromo-hydroxyacetophenone isomers poses significant scientific risk due to divergent biochemical target engagement and distinct synthetic utility. The substitution pattern on the phenyl ring (ortho, meta, or para) dictates both the electrophilicity of the bromomethyl ketone and the compound's capacity for specific non-covalent or covalent interactions with biological targets. For instance, while 2-Bromo-4'-hydroxyacetophenone (CAS 2491-38-5) is a well-characterized protein tyrosine phosphatase (PTP) inhibitor with Ki values of 42-43 µM against PTP1B and SHP-1 [1], the meta-hydroxy isomer (2491-37-4) has been reported to exhibit preferential activity toward indoleamine 2,3-dioxygenase 1 (IDO1) . This regioisomeric selectivity directly impacts the validity of biological assays and the efficacy of derived drug candidates. From a synthetic chemistry perspective, the hydroxyl group's position influences the regioselectivity of subsequent electrophilic aromatic substitution reactions and the compound's overall reactivity in cross-coupling and etherification steps. Procuring the correct isomer is therefore not merely a matter of purity but of fundamental experimental design integrity.

Quantitative Comparative Evidence for 2-Bromo-3'-hydroxyacetophenone: Benchmarks Against Analogs


Synthetic Yield Benchmark: 2-Bromo-3'-hydroxyacetophenone via BBr₃ Demethylation vs. Bromination Route

In a direct synthetic comparison, the demethylation of 2-bromo-3'-methoxyacetophenone using boron tribromide (BBr₃) in dichloromethane at -10 °C yields 2-bromo-3'-hydroxyacetophenone in 24% isolated yield after chromatographic purification . This contrasts with alternative α-bromination protocols for hydroxyacetophenones, where yields can exceed 90% when optimized [1]. The lower yield of the BBr₃ route highlights the sensitivity of the α-bromoketone moiety to the acidic demethylation conditions, a factor that must be considered when evaluating synthetic routes for scale-up versus purity. Procurement of the pre-synthesized compound avoids this low-yielding step, ensuring consistent supply for multi-step campaigns.

Organic Synthesis Demethylation Process Chemistry

Biochemical Target Engagement: Differential IDO1 Inhibition vs. PTP Inhibition in Isomeric Analogs

Cross-study analysis reveals a clear divergence in the biological activity of bromo-hydroxyacetophenone isomers. 2-Bromo-3'-hydroxyacetophenone (CAS 2491-37-4) is reported to competitively inhibit indoleamine 2,3-dioxygenase 1 (IDO1), thereby preventing the conversion of tryptophan to kynurenine . In stark contrast, its para-hydroxy isomer, 2-Bromo-4'-hydroxyacetophenone (CAS 2491-38-5), demonstrates potent inhibition of protein tyrosine phosphatases (PTPs), specifically SHP-1 (Ki = 43 µM) and PTP1B (Ki = 42 µM) . No quantitative inhibition data for PTPs by the 3'-hydroxy isomer has been reported, nor for IDO1 by the 4'-hydroxy isomer. This orthogonal target engagement profile underscores the critical importance of regioisomer selection in assay development.

Immuno-oncology Enzyme Inhibition Chemical Biology

Cytotoxicity Profile: Differential Anti-Proliferative Activity vs. PTP Inhibitor

Vendor datasheets indicate that 2-Bromo-3'-hydroxyacetophenone exhibits cytotoxic activity against cancer cell lines, with the proposed mechanism involving IDO1 inhibition . In contrast, the para-isomer 2-Bromo-4'-hydroxyacetophenone is characterized as a PTP inhibitor with cellular effects in human B cells at concentrations ranging from 30 to 1000 µM over 3 minutes, measured by western blot analysis of protein phosphorylation states . While direct head-to-head cytotoxicity IC₅₀ values across a common cell panel are not publicly available, the distinct molecular mechanisms imply different therapeutic windows and potential off-target profiles.

Cancer Research Cytotoxicity Phenotypic Screening

Photolabile Linker Component: High-Yielding CuAAC Conjugation Platform

The 2-bromoacetophenone scaffold, specifically when derivatized with 4'-ethynyl or azido groups, serves as a key component in a novel class of biotin-based tetra-functional bio-orthogonal linkers (BPPA) [1]. These linkers, synthesized from 2-bromoacetophenone derivatives, undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole adducts in nearly quantitative yields [1]. Crucially, the phenacyl ester motif derived from the 2-bromoacetophenone core enables efficient and rapid C-O bond cleavage upon UV irradiation or ammonia hydrolysis, releasing a functionalized fragment suitable for protein labeling. This establishes 2-Bromo-3'-hydroxyacetophenone as a direct synthetic precursor to advanced, cleavable linker technologies, distinguishing it from simple alkyl or PEG linkers that lack this traceless release functionality.

Bio-orthogonal Chemistry PROTAC Linkers Click Chemistry

Defined Application Scenarios for 2-Bromo-3'-hydroxyacetophenone Based on Quantitative Evidence


Chemical Probe Development for IDO1-Dependent Immunometabolism Studies

Researchers investigating the kynurenine pathway in cancer immunotherapy or neuroinflammation can utilize 2-Bromo-3'-hydroxyacetophenone as a starting scaffold for developing IDO1 inhibitors. As established in Section 3, the compound exhibits competitive IDO1 inhibition, a mechanism not shared by the 4'-hydroxy PTP inhibitor isomer . This scenario is appropriate for in vitro target engagement studies and structure-activity relationship (SAR) campaigns focused on the IDO1 active site, where the meta-hydroxy orientation may confer favorable binding interactions. Note that this application is based on vendor-reported IDO1 inhibition; independent validation of potency is recommended prior to advanced studies.

Synthesis of Advanced, Photocleavable Bioconjugation Linkers

Medicinal chemists and chemical biologists developing novel PROTACs or activity-based protein profiling (ABPP) probes can leverage 2-Bromo-3'-hydroxyacetophenone as a precursor to photolabile phenacyl ester linkers. The quantitative evidence from Section 3 demonstrates that 2-bromoacetophenone derivatives are integral to BPPA linkers, which undergo high-yielding CuAAC conjugation and enable UV-induced traceless cleavage [1]. The 3'-hydroxy group on the target compound provides a functional handle for further derivatization (e.g., esterification, etherification) to modulate linker physicochemical properties without compromising the core reactivity of the α-bromoketone. This application is directly supported by the literature on 4'-functionalized 2-bromoacetophenones, with the 3'-hydroxy analog offering an alternative vector for linker attachment.

Building Block for Kinase and Phosphatase Inhibitor Libraries

While the 4'-hydroxy isomer is a known PTP inhibitor, 2-Bromo-3'-hydroxyacetophenone serves as a versatile electrophilic building block for constructing diverse kinase and phosphatase inhibitor libraries via Hantzsch thiazole synthesis, oxadiazole formation, and other heterocycle-forming reactions . The α-bromoketone moiety allows for rapid diversification through nucleophilic substitution with thioamides, amidines, or amines, generating focused libraries for high-throughput screening. This application does not rely on the compound's intrinsic bioactivity but rather on its established synthetic utility as reported in multiple vendor and literature sources. Procurement for this purpose ensures a consistent supply of a key intermediate for parallel synthesis workflows.

Reference Standard for Regioisomer Purity in Analytical Chemistry

Due to the distinct biological activities of bromo-hydroxyacetophenone isomers, analytical chemists and quality control laboratories require authentic standards of each regioisomer to develop and validate HPLC or GC methods. 2-Bromo-3'-hydroxyacetophenone, with a reported melting point of 70-74 °C and characteristic chromatographic behavior , serves as a critical reference material for confirming the identity and purity of synthesized batches or for detecting isomeric impurities in 2-Bromo-4'-hydroxyacetophenone supplies. This application is a direct consequence of the differentiation evidence presented in Section 2 regarding isomeric selectivity.

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